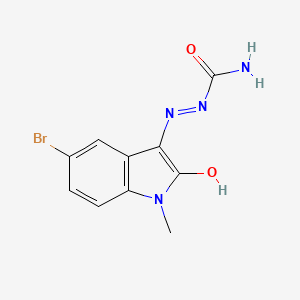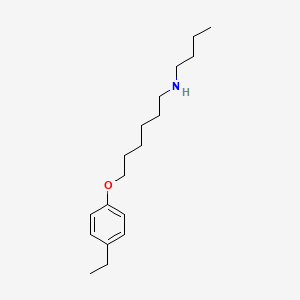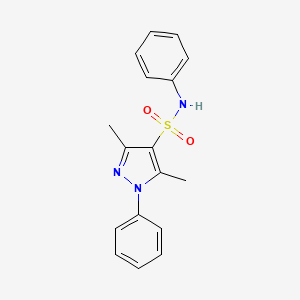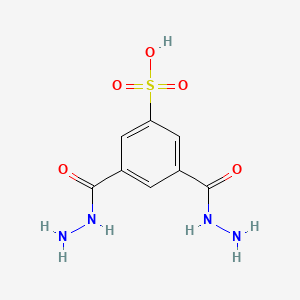
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes, leading to the inhibition of their activity. This can result in the inhibition of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone can have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of the results obtained in experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and other diseases. Another direction is the investigation of its mechanism of action and its interactions with specific proteins and enzymes. Additionally, further studies are needed to determine its potential toxicity and its effects on human health.
Conclusion:
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its potential applications in the development of new drugs and its ability to inhibit the growth of cancer cells make it a compound of significant interest. However, further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on human health.
Méthodes De Synthèse
The synthesis of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of 5-bromo-1-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been screened for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific proteins and enzymes, which can lead to the development of new drugs. In pharmacology, this compound has been investigated for its potential use as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
(5-bromo-2-hydroxy-1-methylindol-3-yl)iminourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-15-7-3-2-5(11)4-6(7)8(9(15)16)13-14-10(12)17/h2-4,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXOXLCTRXFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-1-methylindol-3-yl)iminourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8,8-trimethyl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5065719.png)
![1-isopropyl-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5065723.png)
![5-(4-propoxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5065733.png)

![ethyl 2-[(butoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065742.png)
![1-(4-methylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065750.png)


![ethyl 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoate](/img/structure/B5065771.png)
![17-[2-(3,4-dimethoxyphenyl)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065778.png)

![3-chloro-4-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5065786.png)
![4-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B5065787.png)